Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 25971-63-5
VCID: VC0146600
InChI: InChI=1S/C15H16O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;
SMILES: CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl
Molecular Formula: (C₁₈H₂₀O₃)n . (HCl)n
Molecular Weight: 284.35

Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

CAS No.: 25971-63-5

Cat. No.: VC0146600

Molecular Formula: (C₁₈H₂₀O₃)n . (HCl)n

Molecular Weight: 284.35

* For research use only. Not for human or veterinary use.

Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol - 25971-63-5

Specification

CAS No. 25971-63-5
Molecular Formula (C₁₈H₂₀O₃)n . (HCl)n
Molecular Weight 284.35
IUPAC Name carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Standard InChI InChI=1S/C15H16O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;
SMILES CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl

Introduction

Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with diverse applications in scientific research. It is known for its unique chemical structure, which includes both carbonyl and phenolic groups. This compound is often associated with derivatives of bisphenol A, which have been studied extensively for their biological activity and environmental impact.

Synthesis and Preparation

The synthesis of Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of phosgene (carbonyl dichloride) with phenolic compounds. The process is carried out under controlled conditions to ensure the formation of the desired product. The steps include:

  • Reaction of Phosgene with Phenol: Phosgene reacts with phenol derivatives to form intermediate compounds.

  • Formation of the Final Product: These intermediate compounds undergo further reactions to form the final compound.

Enzyme Inhibition

Derivatives of bisphenol A have been shown to inhibit enzymes involved in metabolic pathways. For example, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification.

EnzymeIC50 (µM)Inhibition Type
CYP3A412Competitive
CYP1A220Non-competitive

Hormonal Activity

There is evidence suggesting that this compound may interact with estrogen receptors, potentially exhibiting endocrine-disrupting properties. Such interactions can affect reproductive health and development.

Environmental Impact

Bisphenol derivatives, including Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, can persist in the environment, posing risks to wildlife and ecosystems. They can accumulate in aquatic systems, leading to bioaccumulation and toxicity in marine organisms.

Research Findings

Recent studies highlight the dual nature of Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, with both beneficial antioxidant properties and potential endocrine-disrupting effects. In vivo studies have shown that exposure to bisphenol derivatives can lead to altered reproductive outcomes and developmental issues, necessitating further research into their long-term health impacts.

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